molecular formula C7H8N2O4S B2661312 Methyl [(4,6-Dihydroxypyrimidin-2-yl)thio]acetate CAS No. 370077-73-9

Methyl [(4,6-Dihydroxypyrimidin-2-yl)thio]acetate

Cat. No.: B2661312
CAS No.: 370077-73-9
M. Wt: 216.21
InChI Key: NHTKWLXNQXSJMG-UHFFFAOYSA-N
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Description

Methyl [(4,6-Dihydroxypyrimidin-2-yl)thio]acetate is a sulfur-containing pyrimidine derivative characterized by a thioether linkage (-S-) connecting a methyl acetate group to a 4,6-dihydroxypyrimidine core. Applications of such derivatives span medicinal chemistry (e.g., anticonvulsant candidates) and agrochemicals, though the specific biological role of this compound remains underexplored in the provided literature.

Properties

IUPAC Name

methyl 2-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4S/c1-13-6(12)3-14-7-8-4(10)2-5(11)9-7/h2H,3H2,1H3,(H2,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTKWLXNQXSJMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NC(=CC(=O)N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl [(4,6-Dihydroxypyrimidin-2-yl)thio]acetate typically involves the reaction of 4,6-dihydroxypyrimidine-2-thiol with methyl bromoacetate under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl [(4,6-Dihydroxypyrimidin-2-yl)thio]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Methyl [(4,6-Dihydroxypyrimidin-2-yl)thio]acetate serves as a key building block in the synthesis of various biologically active compounds. Its structural features allow it to participate in the formation of derivatives with potential therapeutic applications:

  • Antimicrobial Activity : Compounds derived from this compound have demonstrated significant antibacterial and antifungal properties. For instance, studies have shown that derivatives exhibit varying degrees of microbial inhibition depending on their substituents .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes by binding to their active sites. This mechanism is crucial in developing drugs targeting metabolic pathways and diseases.

Biological Studies

The biological activities of this compound extend beyond antimicrobial properties:

  • Protein Interactions : Research indicates that this compound can interact with proteins through covalent bonding with cysteine residues, influencing various biochemical pathways.
  • Pharmacological Research : The compound has been incorporated into studies aimed at understanding its pharmacokinetics and pharmacodynamics, contributing to the development of new therapeutic agents .

Case Study 1: Antimicrobial Derivatives

A series of derivatives synthesized from this compound were tested for their antimicrobial efficacy. The results indicated that certain compounds exhibited potency greater than standard clinical drugs like ceftriaxone and Pimafucin. The structure–activity relationship (SAR) studies revealed that modifications to the hydrazide fragment significantly influenced the antimicrobial activity .

Case Study 2: Enzyme Inhibition Studies

In another study focusing on enzyme inhibition, this compound was evaluated for its potential to inhibit enzymes involved in metabolic pathways. The findings suggested that the compound effectively inhibited target enzymes, leading to altered metabolic rates in vitro. This highlights its potential as a lead compound for drug development targeting metabolic disorders.

Mechanism of Action

The mechanism of action of Methyl [(4,6-Dihydroxypyrimidin-2-yl)thio]acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The thiol group plays a crucial role in these interactions, often forming covalent bonds with cysteine residues in proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Medicinal Chemistry

2.1.1 2-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio-acetamides
These compounds, synthesized via alkylation of 6-methyl-2-thiopyrimidin-4-one with 2-chloroacetamides , share the pyrimidin-2-ylthio backbone with the target compound. Key differences include:

  • Substituents : The 4-methyl and 6-oxo groups replace the 4,6-dihydroxy groups in Methyl [(4,6-Dihydroxypyrimidin-2-yl)thio]acetate.

2.1.2 CD73 Inhibitors with 4,6-Biaryl-2-Thiopyridine Scaffold Compounds like methyl 2-((3-cyano-4,6-bis(4-morpholinophenyl)pyridin-2-yl)thio)acetate feature a thiopyridine core instead of thiopyrimidine. Notable distinctions:

  • Aromatic Substitution: The 4,6-biaryl morpholino groups enhance allosteric inhibition of CD73, an enzyme involved in adenosine-mediated immunosuppression.
  • Potency: Partial reversion of immune suppression at 10 μM indicates lower potency compared to derivatives with full reversion (e.g., 2-((3-cyano-4,6-bis(4-morpholinophenyl)pyridin-2-yl)thio)-N-(isoxazol-3-yl)acetamide).

Substituent Variants in Agrochemicals

2.2.1 Ethyl 2-[6-Methyl-4-(Thietan-3-yloxy)pyrimidine-2-ylthio]acetate
This compound replaces the 4,6-dihydroxy groups with a thietan-3-yloxy substituent . Key contrasts:

  • Ester Group : Ethyl ester vs. methyl ester in the target compound may alter lipophilicity and metabolic stability.
  • Synthetic Route: Utilizes 2-chloromethylthiirane for alkylation, differing from the potassium carbonate/DMF system used for pyrimidinones .

2.2.2 Fluthiacet-Methyl A structurally complex thioacetate (methyl [(2-chloro-4-fluoro-5-(tetrahydro-3-oxo-1H,3H-[1,3,4]thiadiazolo[3,4-a]pyridazin-1-ylidene)amino)phenyl)thio]acetate) :

  • Functional Groups: Incorporates chloro, fluoro, and a fused heterocycle, enabling herbicidal activity via protoporphyrinogen oxidase inhibition.
  • Application : Used as a pesticide, contrasting with the medicinal focus of pyrimidinylthioacetates .

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Biological Activity/Application Synthesis Method
This compound Pyrimidine 4,6-dihydroxy, methyl ester Underexplored (potential medicinal) Likely alkylation of thiopyrimidinone
2-(4-Methyl-6-oxo-pyrimidin-2-yl)thio-acetamides Pyrimidine 4-methyl, 6-oxo, acetamide Anticonvulsant candidates K₂CO₃/DMF, chloroacetamides
Methyl 2-(3-cyano-4,6-bis-morpholinophenylthiopyridyl)acetate Thiopyridine 4,6-biaryl morpholino, cyano CD73 inhibition (partial at 10 μM) SNAr reaction with morpholine
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidinylthio]acetate Pyrimidine 6-methyl, thietan-3-yloxy, ethyl ester Not specified 2-chloromethylthiirane alkylation
Fluthiacet-methyl Phenyl-thiadiazolopyridazine Chloro, fluoro, heterocycle Herbicide Multi-step heterocyclic synthesis

Research Findings and Implications

  • Medicinal Compounds: Pyrimidinylthioacetates with electron-withdrawing groups (e.g., oxo, cyano) show enhanced bioactivity, likely due to improved target binding or metabolic stability .
  • Agrochemicals : Thioacetates with halogenated aryl groups (e.g., fluthiacet-methyl) demonstrate broad-spectrum pesticidal activity, emphasizing the role of aromatic substitution in agrochemical design .
  • Synthetic Flexibility : The thiopyrimidine and thiopyridine cores allow modular substitution, enabling tailored physicochemical and pharmacological properties .

Biological Activity

Methyl [(4,6-Dihydroxypyrimidin-2-yl)thio]acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and various applications supported by recent research findings.

This compound is synthesized through the reaction of 4,6-dihydroxypyrimidine-2-thiol with methyl bromoacetate under basic conditions, typically using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with potassium carbonate as a base. This method allows for efficient nucleophilic substitution reactions, yielding the desired ester product.

The biological activity of this compound primarily involves enzyme inhibition. The thiol group in the compound can form covalent bonds with cysteine residues in proteins, which is crucial for its interaction with various molecular targets. This mechanism underlies its potential in modulating biochemical pathways and influencing cellular functions.

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

  • Anti-inflammatory Activity : Research indicates that pyrimidine derivatives exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2. The compound has been shown to have comparable efficacy to known anti-inflammatory drugs such as indomethacin .
  • Antimicrobial Effects : The compound demonstrates notable antimicrobial properties against various bacterial strains. Its structure allows it to act as a potent antibacterial agent, making it a candidate for further development in treating infections .
  • Antioxidant Properties : Some studies suggest that this compound exhibits antioxidant activity, which can protect cells from oxidative stress and related damage .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of COX-2; similar efficacy to indomethacin
AntimicrobialEffective against multiple bacterial strains
AntioxidantReduces oxidative stress in cellular models

Case Study: Anti-inflammatory Efficacy

In a study assessing the anti-inflammatory effects of various pyrimidine derivatives, this compound was included among compounds tested for COX inhibition. The results indicated that this compound significantly suppressed COX-2 activity at concentrations comparable to standard anti-inflammatory medications .

Case Study: Antimicrobial Evaluation

Another study focused on the antimicrobial evaluation of pyrimidine derivatives found that this compound exhibited substantial antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The compound's efficacy was measured using agar diffusion methods and compared against established antibiotics .

Q & A

Q. What are the established synthetic pathways for Methyl [(4,6-Dihydroxypyrimidin-2-yl)thio]acetate, and what key intermediates are involved?

The compound is synthesized via alkylation of 4,6-dihydroxy-2-mercaptopyrimidine with methyl chloroacetate. A typical method involves reacting the pyrimidine thiol with an equimolar amount of methyl chloroacetate in the presence of a base like sodium methylate. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the electrophilic carbon of the chloroacetate. Key intermediates include the sodium salt of the pyrimidine thiol, formed by deprotonation with sodium methylate, which enhances nucleophilicity . Solvent choice (e.g., ethanol or DMF) and reaction temperature (60–80°C) are critical for yield optimization.

Q. How can researchers characterize the purity and structural integrity of this compound?

Characterization relies on spectroscopic and chromatographic methods:

  • NMR : 1^1H and 13^{13}C NMR confirm the thioether linkage (δ ~3.8 ppm for SCH2_2COOCH3_3) and pyrimidine ring protons (δ ~5.5–6.5 ppm).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, using a C18 column and acetonitrile/water mobile phase.
  • Mass Spectrometry : ESI-MS or HRMS verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 217) and fragmentation patterns .

Advanced Research Questions

Q. What strategies optimize the alkylation efficiency of 4,6-dihydroxypyrimidine-2-thiol derivatives?

Alkylation efficiency depends on:

  • Base Selection : Sodium methylate (2.6–2.8 molar excess) enhances deprotonation of the thiol group, improving nucleophilicity .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize the transition state and increase reaction rates.
  • Temperature Control : Reactions at 60–80°C balance activation energy and side-product formation.
  • Protecting Groups : Temporary protection of hydroxyl groups (e.g., silylation) prevents undesired O-alkylation .

Q. How does the thioether group in this compound influence its stability under physiological conditions?

The thioether linkage is susceptible to oxidation, forming sulfoxide or sulfone derivatives. Stability studies in buffer solutions (pH 7.4, 37°C) show:

  • pH Sensitivity : Degradation accelerates in alkaline conditions due to hydroxide-mediated hydrolysis.
  • Oxidative Stress : Presence of H2_2O2_2 or peroxidases leads to sulfoxide formation, detectable via LC-MS.
    Strategies to enhance stability include steric hindrance via substituent modification or formulation in antioxidant-containing matrices .

Q. What role does this compound play in designing kinase inhibitors or antimicrobial agents?

The pyrimidine-thioacetate scaffold serves as a pharmacophore in drug design:

  • Kinase Inhibition : The pyrimidine ring mimics ATP’s adenine moiety, enabling competitive binding to kinase active sites.
  • Antimicrobial Activity : Thioether-linked esters disrupt bacterial cell wall synthesis, as seen in structurally related fluthiacet-methyl derivatives .
    Structure-activity relationship (SAR) studies suggest substituting the methyl ester with bulkier groups (e.g., benzyl) enhances target affinity .

Q. How can researchers resolve contradictions in spectroscopic data for this compound across different studies?

Discrepancies in NMR or MS data often arise from:

  • Tautomerism : The pyrimidine ring exists in keto-enol tautomeric forms, altering proton chemical shifts.
  • Solvent Artifacts : DMSO-d6_6 may induce shifts in hydroxyl protons (~10–12 ppm).
  • Impurity Profiles : Trace alkylation byproducts (e.g., di-alkylated derivatives) require rigorous purification (e.g., column chromatography). Cross-validation with X-ray crystallography or computational modeling (DFT) clarifies structural assignments .

Methodological Considerations

Q. What analytical challenges arise when quantifying this compound in biological matrices?

Challenges include:

  • Matrix Effects : Serum proteins or lipids interfere with LC-MS/MS detection. Solid-phase extraction (SPE) using C18 cartridges improves recovery.
  • Low Sensitivity : Derivatization with Girard’s reagent T enhances ionization efficiency for trace analysis .

Q. How can computational modeling predict the reactivity of the thioether group in further functionalization?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

  • Electrophilicity : Fukui indices identify reactive sites for nucleophilic/electrophilic attacks.
  • Transition States : Energy barriers for oxidation or hydrolysis pathways guide synthetic modifications .

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